molecular formula C14H10O2S B5151503 2-hydroxy-3-methylthioxanthen-9-one

2-hydroxy-3-methylthioxanthen-9-one

Cat. No.: B5151503
M. Wt: 242.29 g/mol
InChI Key: IPSXHZSTGGEFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-methylthioxanthen-9-one is a derivative of thioxanthone, a class of compounds known for their diverse biological activities Thioxanthones are sulfur-containing analogs of xanthones, characterized by a tricyclic structure with a sulfur atom replacing one of the oxygen atoms in the xanthone framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-methylthioxanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-3-methylbenzophenone with sulfur-containing reagents. The reaction is often carried out in the presence of a dehydrating agent such as acetic anhydride or zinc chloride/phosphoryl chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methylthioxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydroxy-3-methylthioxanthen-9-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-methylthioxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and methyl groups contribute to its reactivity and potential biological activities, distinguishing it from other thioxanthone derivatives .

Properties

IUPAC Name

2-hydroxy-3-methylthioxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2S/c1-8-6-13-10(7-11(8)15)14(16)9-4-2-3-5-12(9)17-13/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSXHZSTGGEFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.